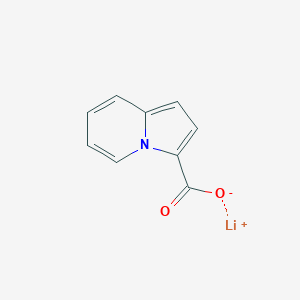
Lithium indolizine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium indolizine-3-carboxylate is a compound that belongs to the class of indolizines, which are nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles, such as maleic anhydride, followed by oxidative decarboxylation and dehydrogenative bromination . The reaction conditions often involve the use of copper chloride as a catalyst and oxygen as the oxidant .
Industrial Production Methods
Industrial production of lithium indolizine-3-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Lithium indolizine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indolizine ring.
Substitution: Substitution reactions, particularly at the C3 position, are common and can introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as palladium, nickel, and rhodium . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium acetate (NaOAc) and methyl iodide (MeI) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of the compound can yield methyl indolizine-3-carboxylate .
Scientific Research Applications
Lithium indolizine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of advanced materials, including dyes and fluorescent molecules.
Mechanism of Action
The mechanism of action of lithium indolizine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular processes . These interactions can lead to effects such as neuroprotection, anti-inflammatory activity, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium indolizine-3-carboxylate include:
Indole-3-carboxylate: Another nitrogen-containing heterocycle with similar biological activities.
Indolizine-3-carboxylate: The parent compound without the lithium group, used in similar applications.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can enhance its biological activity and solubility . This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H6LiNO2 |
|---|---|
Molecular Weight |
167.1 g/mol |
IUPAC Name |
lithium;indolizine-3-carboxylate |
InChI |
InChI=1S/C9H7NO2.Li/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI Key |
YVLSASBBAZBWSP-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=CC=C(N2C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


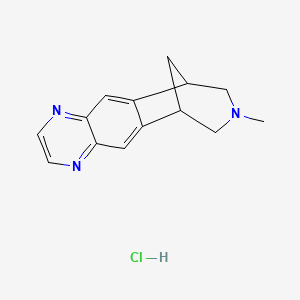
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
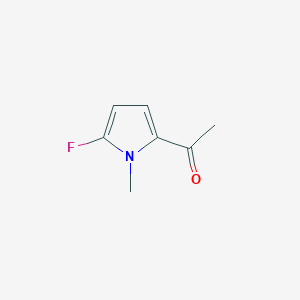
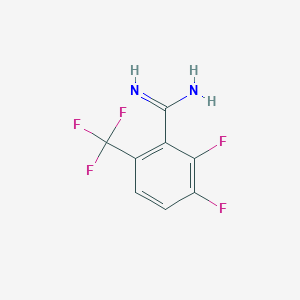
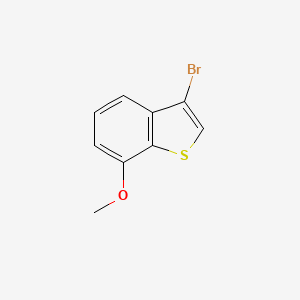

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

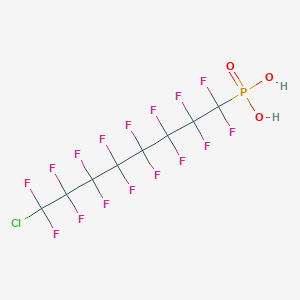


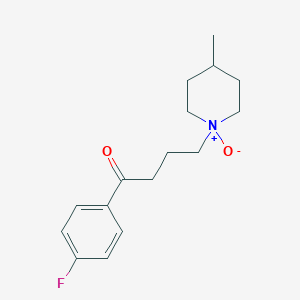
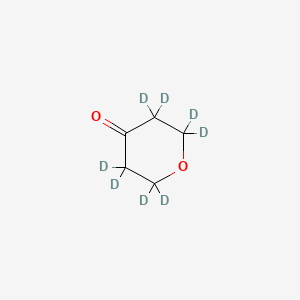
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
